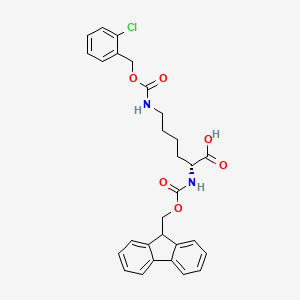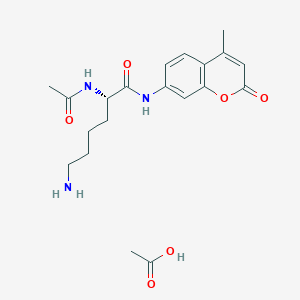
2-Amino-1-(5-fluoro-2-methylphenyl)ethan-1-onee TFA salt, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(5-fluoro-2-methylphenyl)ethan-1-onee TFA salt, 95% (commonly referred to as 2-AFM-E TFA) is an organic compound belonging to the class of compounds known as amines. It is a white, crystalline solid that is soluble in water and alcohol. 2-AFM-E TFA has a variety of applications in scientific research and has been studied for its potential use in drug development.
Aplicaciones Científicas De Investigación
2-AFM-E TFA has been studied for its potential applications in drug development. It has been used in a variety of medicinal chemistry studies and has been shown to have anti-tumor and anti-inflammatory properties. Additionally, 2-AFM-E TFA has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer’s disease and Parkinson’s disease.
Mecanismo De Acción
The mechanism of action of 2-AFM-E TFA is not fully understood. However, it is believed to act as an inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters in the brain. This inhibition of MAO enzymes increases the availability of neurotransmitters such as serotonin and dopamine, which are thought to be involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-AFM-E TFA has been shown to have anti-tumor and anti-inflammatory effects in animal models. It has also been studied for its potential to reduce the symptoms of Alzheimer’s disease and Parkinson’s disease. In addition, 2-AFM-E TFA has been shown to have an anxiolytic effect and to reduce the symptoms of depression in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-AFM-E TFA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized in a two-step process. Additionally, it is a stable compound and has a long shelf life. However, the mechanism of action of 2-AFM-E TFA is not fully understood, and further research is needed to determine its effects on humans.
Direcciones Futuras
2-AFM-E TFA has potential applications in drug development and has been studied for its potential use in the treatment of Alzheimer’s disease and Parkinson’s disease. Additionally, further research is needed to determine its effects on humans and to explore its potential use as an anxiolytic and antidepressant agent. Additionally, the potential of 2-AFM-E TFA to act as an inhibitor of MAO enzymes may be explored further. Finally, further research is needed to explore the potential use of 2-AFM-E TFA in other areas such as cancer therapy and inflammation.
Métodos De Síntesis
2-AFM-E TFA is synthesized by a two-step process that involves the reaction of 5-fluoro-2-methylphenylacetic acid with 1-bromo-2-aminoethane followed by treatment with trifluoroacetic acid. The first step involves the reaction of 5-fluoro-2-methylphenylacetic acid with 1-bromo-2-aminoethane in the presence of a base such as potassium carbonate or sodium bicarbonate. The resulting product is then treated with trifluoroacetic acid to yield 2-AFM-E TFA as a white, crystalline solid.
Propiedades
IUPAC Name |
2-amino-1-(5-fluoro-2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-6-2-3-7(10)4-8(6)9(12)5-11/h2-4H,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGSQHMNAMSTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(5-fluoro-2-methylphenyl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














